molecular formula C26H20N2O3S2 B2880852 N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide CAS No. 923391-02-0

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide

Cat. No.: B2880852
CAS No.: 923391-02-0
M. Wt: 472.58
InChI Key: FEQDGECMPCBBJZ-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. The compound exhibits effective, uncompetitive, and selective inhibition against AChE .

Pharmacokinetics

The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells , suggesting it may have favorable bioavailability and metabolic stability.

Result of Action

The compound’s action results in enhanced cholinergic transmission due to increased acetylcholine concentration. This can lead to improved cognition and spatial memory . Furthermore, the compound has also shown Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities , suggesting it may have potential therapeutic effects in conditions such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to streamline the synthesis and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and anti-tubercular agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methylsulfonyl group, in particular, enhances its anti-inflammatory properties by increasing its ability to inhibit COX enzymes .

Properties

IUPAC Name

N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S2/c1-33(30,31)22-13-14-23-24(16-22)32-26(27-23)28(17-18-7-3-2-4-8-18)25(29)21-12-11-19-9-5-6-10-20(19)15-21/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQDGECMPCBBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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